Nepasaikosaponin K

Description

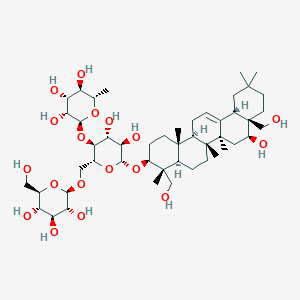

Nepasaikosaponin K (Ne-SSk, CAS: 405229-61-0) is a triterpenoid saponin isolated from the roots of Bupleurum marginatum (藏柴胡) and other Bupleurum species. It is widely used as a chemical marker to detect adulteration in herbal formulations, such as感冒清热颗粒 (Cold Relief Granules) and柴胡属饮片 (Bupleurum slices), due to its significantly higher concentration in B. marginatum compared to other Bupleurum species (e.g., B. chinense, B. scorzonerifolium) . Structurally, it has the molecular formula C₅₄H₈₈O₂₃ and a molecular weight of 1105.26 g/mol . Its antiviral properties, particularly against influenza, make it a compound of interest in virology and immunology research .

Properties

Molecular Formula |

C48H80O18 |

|---|---|

Molecular Weight |

945.1 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C48H80O18/c1-22-31(53)33(55)37(59)41(62-22)66-39-26(19-61-40-36(58)34(56)32(54)25(18-49)63-40)64-42(38(60)35(39)57)65-30-11-12-44(4)27(45(30,5)20-50)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-51)29(52)17-47(23,46)7/h8,22,24-42,49-60H,9-21H2,1-7H3/t22-,24-,25+,26+,27+,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48+/m0/s1 |

InChI Key |

BHFXAIXRWOFWOS-XRWUOUDGSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Nepasaikosaponin K typically involves extraction from natural sources rather than synthetic routes. The extraction process includes the following steps:

Extraction: The roots of Bupleurum species are dried and powdered.

Solvent Extraction: The powdered roots are subjected to solvent extraction using ethanol or methanol.

Purification: The crude extract is purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves:

Large-scale Extraction: Using industrial-grade solvents and large extraction vessels.

Purification: Employing large-scale chromatographic systems to ensure high purity and yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Nepasaikosaponin K undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar moieties.

Substitution: This compound can undergo substitution reactions at specific functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while enzymatic hydrolysis employs specific glycosidases.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation Products: Various oxidized derivatives with altered biological activities.

Hydrolysis Products: Aglycone and sugar moieties.

Substitution Products: Derivatives with substituted functional groups.

Scientific Research Applications

Nepasaikosaponin K has a wide range of scientific research applications:

Chemistry: Used as a reference substance for the analysis and characterization of saponins.

Biology: Studied for its immunomodulatory and anti-inflammatory effects.

Medicine: Investigated for its antiviral properties, particularly against influenza viruses.

Mechanism of Action

Nepasaikosaponin K exerts its effects through various molecular targets and pathways:

Antiviral Activity: Inhibits viral replication by interfering with viral entry and replication processes.

Anti-inflammatory Activity: Modulates the production of inflammatory cytokines and inhibits the activation of inflammatory pathways.

Immunomodulatory Activity: Enhances the immune response by stimulating the production of immune cells and cytokines

Comparison with Similar Compounds

Structural and Functional Differentiation

Nepasaikosaponin K belongs to the saikosaponin family, which includes over 50 structurally related triterpenoid saponins. Key differentiating features include:

Table 1: Structural and Functional Comparison of Selected Saikosaponins

Key Observations :

- Glycosylation Patterns : this compound has a more complex glycosylation profile than Saikosaponins A and D, contributing to its distinct molecular weight and solubility .

- Biological Activity : Unlike Saikosaponin A (anti-inflammatory) or Anemarsaponin B (COX-2 inhibition), this compound exhibits specific antiviral activity , likely due to interactions with viral entry or replication mechanisms .

Analytical Differentiation

This compound is distinguished from other saikosaponins using HPLC-MS/MS with specific ion transitions (e.g., m/z 943.6 → 635.5 in negative ion mode) . Its detection limit (0.60 μg/g) and linear range (0.051–20.200 μg/mL) make it a reliable marker for identifying B. marginatum adulteration in herbal products .

Table 2: Analytical Parameters for this compound vs. Other Markers

Key Observations :

- Specificity : this compound’s ion transitions are unique, avoiding overlap with other saikosaponins in multi-compound analyses .

- Concentration in Bupleurum Species : B. marginatum contains 25–140 times more this compound than other species (e.g., B. chinense), enabling precise adulteration detection .

Pharmacological and Industrial Relevance

- Adulteration Control: this compound is critical in enforcing quality control in Traditional Chinese Medicine (TCM). For example,感冒清热颗粒 with >10% B. marginatum adulteration (detected via Ne-SSk levels) is deemed non-compliant .

- Therapeutic Potential: While most saikosaponins target inflammation or cancer, this compound’s antiviral activity positions it as a candidate for influenza drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.